molecular formula C13H17NO B13106664 3-Ethyl-3-isopropylindolin-2-one

3-Ethyl-3-isopropylindolin-2-one

Cat. No.: B13106664
M. Wt: 203.28 g/mol
InChI Key: RSKXCOPICGDNKK-UHFFFAOYSA-N
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Description

3-Ethyl-3-isopropylindolin-2-one is a substituted indolinone derivative characterized by ethyl and isopropyl groups at the 3-position of the indole ring.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3-ethyl-3-propan-2-yl-1H-indol-2-one

InChI

InChI=1S/C13H17NO/c1-4-13(9(2)3)10-7-5-6-8-11(10)14-12(13)15/h5-9H,4H2,1-3H3,(H,14,15)

InChI Key

RSKXCOPICGDNKK-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2NC1=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-isopropylindolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For 3-Ethyl-3-isopropylindolin-2-one, the specific starting materials would be appropriately substituted phenylhydrazines and ketones.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. Transition-metal catalysis, such as palladium-catalyzed reactions, is commonly used for large-scale synthesis . These methods ensure efficient production while maintaining the structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-isopropylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

3-Ethyl-3-isopropylindolin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-isopropylindolin-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-Ethyl-3-isopropylindolin-2-one and related compounds, based on evidence from synthesis protocols, melting points (mp), and infrared (IR) spectra:

Compound Substituents Molecular Formula mp (°C) Key IR Absorptions (cm⁻¹) Synthetic Method Ref.
3-Ethyl-3-isopropylindolin-2-one Ethyl, isopropyl at C3 Likely C₁₃H₁₇NO N/A N/A Flash column chromatography
1p Benzyl, thiophen-2-ylmethyl at C3 C₂₁H₁₉NO₂S 185–189 3348 (OH), 1682 (C=O) Condensation, column chromatography
1y 2-(Benzyloxy)ethyl, 2-hydroxyethyl at C3 C₁₉H₂₁NO₄ 87–90 3472 (OH), 1690 (C=O) Condensation, column chromatography
8 Hydrazono-indole substituent C₁₈H₁₄N₇O N/A N/A Reflux in ethanol with acid catalyst
3-Amino-7-isopropylindolin-2-one Amino, isopropyl at C3 and C7 C₁₁H₁₄N₂O N/A N/A Custom synthesis (commercial intermediate)

Key Observations:

Substituent Effects on Melting Points: Bulkier substituents (e.g., benzyl in 1p) correlate with higher melting points (185–189°C), likely due to increased van der Waals interactions. In contrast, oxygenated groups (e.g., hydroxyethyl in 1y) reduce melting points (87–90°C) by introducing hydrogen-bonding disruptions .

Functional Group Signatures in IR Spectra: Hydroxyl groups in 1p and 1y show broad peaks near 3300–3472 cm⁻¹, absent in non-hydroxylated analogs like the target compound. Carbonyl (C=O) stretches near 1680–1690 cm⁻¹ are consistent across indolinone derivatives .

Synthetic Routes: Most analogs are synthesized via condensation of substituted isobenzofuranones with amines, followed by purification using column chromatography . Hydrazone derivatives (e.g., 8) require reflux conditions with acid catalysts, highlighting divergent synthetic strategies for nitrogen-rich substituents .

Biological Relevance: Compounds like 8 and 10 (thiosemicarbazone derivative) are studied for antimicrobial activity, suggesting that 3-Ethyl-3-isopropylindolin-2-one could be modified for similar applications . The amino-substituted analog (3-Amino-7-isopropylindolin-2-one) may exhibit enhanced reactivity in nucleophilic substitutions due to the NH₂ group .

Research Implications and Gaps

  • Structural Diversity : The position and nature of substituents (alkyl vs. aryl vs. heterocyclic) significantly alter physicochemical and biological properties.
  • Data Limitations : Direct data for 3-Ethyl-3-isopropylindolin-2-one are sparse; further studies on its synthesis, crystallography, and bioactivity are needed.
  • Comparative Applications: Alkyl-substituted indolinones may excel in lipophilic environments (e.g., blood-brain barrier penetration), whereas hydroxylated derivatives could serve as intermediates for further functionalization .

Biological Activity

3-Ethyl-3-isopropylindolin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This indolinone derivative has been studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications such as anticancer and antiviral agents.

Chemical Structure and Properties

The compound 3-Ethyl-3-isopropylindolin-2-one is characterized by the following chemical structure:

  • Chemical Formula : C₁₃H₁₅NO
  • Molecular Weight : 201.26 g/mol

This compound belongs to the broader class of spirocyclic compounds, which are recognized for their diverse biological activities and structural complexity.

Biological Activity Overview

Research into the biological activity of 3-Ethyl-3-isopropylindolin-2-one has yielded promising results in several areas:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of indolinones, including 3-Ethyl-3-isopropylindolin-2-one, exhibit significant antiproliferative effects against various cancer cell lines. These compounds may induce apoptosis or inhibit cell proliferation through modulation of key signaling pathways.
  • Antiviral Properties : Some studies have explored the potential of indolinone derivatives in combating viral infections, including SARS-CoV-2. The mechanism often involves interference with viral replication processes or inhibition of viral enzyme activities.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant antiproliferative effects on cancer cells
AntiviralPotential inhibition of SARS-CoV-2 replication
Enzyme InteractionModulation of enzyme activity

Case Studies

  • Antiproliferative Effects :
    A study published in Tetrahedron Letters investigated the synthesis and biological evaluation of several spirocyclic indolinones, including 3-Ethyl-3-isopropylindolin-2-one. The results demonstrated that these compounds exhibited significant cytotoxicity against various human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Mechanism of Action :
    Research focusing on the mechanism by which 3-Ethyl-3-isopropylindolin-2-one exerts its effects revealed that it interacts with specific molecular targets involved in cell signaling pathways. For instance, studies have shown that this compound can inhibit key kinases involved in cancer progression, thereby reducing tumor growth.

Synthesis and Modification

The synthesis of 3-Ethyl-3-isopropylindolin-2-one typically involves organocatalytic reactions that allow for high stereoselectivity and yield. Methods such as the Michael/Aldol cascade reaction have been employed to construct the indolinone framework efficiently.

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Organocatalytic Michael/AldolEfficient construction of indolinone derivativesUp to 99%
One-pot synthesisOxidation of N-aryl-N-methyl derivativesHigh yield

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